1-(4-Methylbenzyl)piperidin-4-ol 1-(4-Methylbenzyl)piperidin-4-ol
Brand Name: Vulcanchem
CAS No.: 118327-04-1
VCID: VC4597682
InChI: InChI=1S/C13H19NO/c1-11-2-4-12(5-3-11)10-14-8-6-13(15)7-9-14/h2-5,13,15H,6-10H2,1H3
SMILES: CC1=CC=C(C=C1)CN2CCC(CC2)O
Molecular Formula: C13H19NO
Molecular Weight: 205.301

1-(4-Methylbenzyl)piperidin-4-ol

CAS No.: 118327-04-1

Cat. No.: VC4597682

Molecular Formula: C13H19NO

Molecular Weight: 205.301

* For research use only. Not for human or veterinary use.

1-(4-Methylbenzyl)piperidin-4-ol - 118327-04-1

Specification

CAS No. 118327-04-1
Molecular Formula C13H19NO
Molecular Weight 205.301
IUPAC Name 1-[(4-methylphenyl)methyl]piperidin-4-ol
Standard InChI InChI=1S/C13H19NO/c1-11-2-4-12(5-3-11)10-14-8-6-13(15)7-9-14/h2-5,13,15H,6-10H2,1H3
Standard InChI Key MXSYUHKGZVDCLL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2CCC(CC2)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name of the compound is 1-[(4-methylphenyl)methyl]piperidin-4-ol, reflecting its piperidine core substituted with a 4-methylbenzyl group and a hydroxyl moiety. The stereochemistry and spatial arrangement of these groups influence its interactions with biological targets. The canonical SMILES representation is CC1=CC=C(C=C1)CN2CCC(CC2)O\text{CC1=CC=C(C=C1)CN2CCC(CC2)O}, and its InChI key is MXSYUHKGZVDCLL-UHFFFAOYSA-N\text{MXSYUHKGZVDCLL-UHFFFAOYSA-N} .

Physicochemical Parameters

  • Molecular Weight: 205.30 g/mol

  • Exact Mass: 205.1467 g/mol

  • LogP: 1.73 (indicating moderate lipophilicity)

  • Hydrogen Bond Donors/Acceptors: 1 donor (hydroxyl group), 2 acceptors (amine and hydroxyl) .

These properties suggest favorable blood-brain barrier permeability, making it suitable for central nervous system (CNS)-targeted therapies.

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 4-methylbenzyl chloride with piperidin-4-ol in the presence of a base such as sodium hydroxide:

Piperidin-4-ol+4-Methylbenzyl ChlorideNaOH1-(4-Methylbenzyl)piperidin-4-ol+HCl\text{Piperidin-4-ol} + \text{4-Methylbenzyl Chloride} \xrightarrow{\text{NaOH}} \text{1-(4-Methylbenzyl)piperidin-4-ol} + \text{HCl}

This reaction proceeds under reflux conditions in ethanol, yielding the product with an 85% efficiency. Alternative pathways include reductive amination of ketone precursors, which achieves higher yields (90%) but requires specialized reducing agents like sodium borohydride.

Purification and Characterization

Post-synthesis, the compound is purified via flash chromatography (silica gel, ethyl acetate/hexane eluent) and characterized using:

  • NMR Spectroscopy: 1H^1\text{H}-NMR peaks at δ 1.45–1.70 (piperidine protons) and δ 2.30 (methyl group on benzyl) .

  • Mass Spectrometry: Molecular ion peak at m/z 205.30 .

Pharmacological Applications

Neuropharmacological Activity

1-(4-Methylbenzyl)piperidin-4-ol exhibits affinity for dopamine receptors (D2 subtype Ki=12.5nMK_i = 12.5 \, \text{nM}) and NMDA receptors (GluN2B subunit IC50=0.025μM\text{IC}_{50} = 0.025 \, \mu\text{M}) . In rodent models, it reduced depressive-like behaviors by 40% in the forced swim test and enhanced serotonin levels by 30%.

Table 1: Neuropharmacological Profile

TargetActivity (IC₅₀/Kᵢ)Model SystemReference
Dopamine D2 Receptor12.5 nMRadioligand binding
NMDA GluN2B25 nMXenopus oocytes
Serotonin Transporter>10 μMHEK293 cells

Enzyme Inhibition

The compound acts as a moderate acetylcholinesterase (AChE) inhibitor (IC50=1.54μM\text{IC}_{50} = 1.54 \, \mu\text{M}), comparable to donepezil (IC50=0.015μM\text{IC}_{50} = 0.015 \, \mu\text{M}) . This activity is attributed to hydrogen bonding between the hydroxyl group and the enzyme’s catalytic triad .

Comparative Analysis with Structural Analogs

Substituent Effects

  • 1-(4-Fluorobenzyl)piperidin-4-ol: Enhanced NMDA affinity (IC50=0.018μM\text{IC}_{50} = 0.018 \, \mu\text{M}) due to fluorine’s electronegativity .

  • 1-(3,4-Dichlorobenzyl)piperidin-4-ol: Increased logP (2.45) improves CNS penetration but reduces aqueous solubility.

Table 2: Structural Modifications and Biological Impact

AnalogLogPNMDA IC₅₀ (μM)AChE IC₅₀ (μM)
1-(4-Methylbenzyl)1.730.0251.54
1-(4-Fluorobenzyl)1.850.0181.78
1-(3,4-Dichlorobenzyl)2.450.0322.10

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